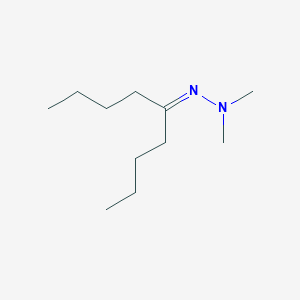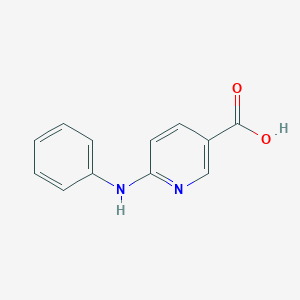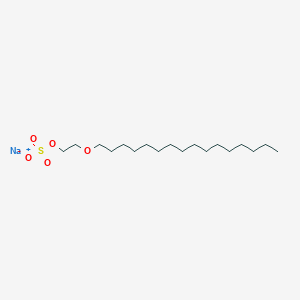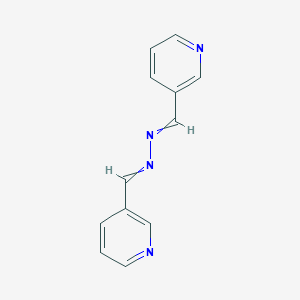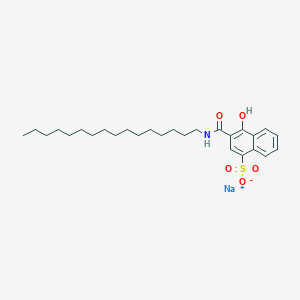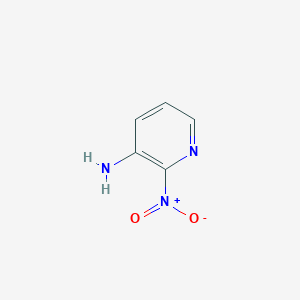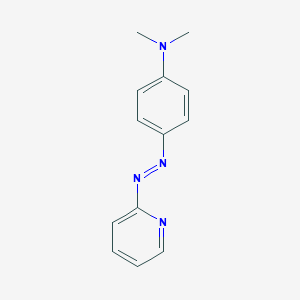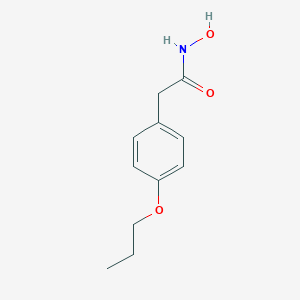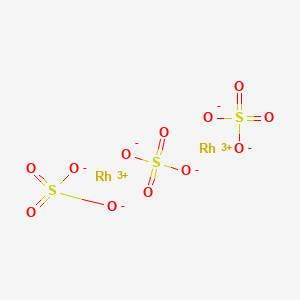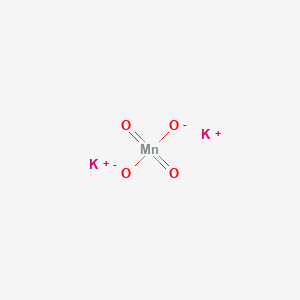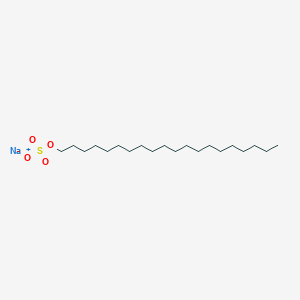
1-EICOSANYL SULFATE SODIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-EICOSANYL SULFATE SODIUM SALT: is a chemical compound with the molecular formula C20H41NaO4S. It is also known as sodium eicosyl sulfate. This compound is a sodium salt of 1-eicosanol hydrogen sulfate and is commonly used in various industrial and scientific applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-EICOSANYL SULFATE SODIUM SALT can be synthesized through the sulfation of 1-eicosanol. The general synthetic route involves the reaction of 1-eicosanol with sulfur trioxide or chlorosulfonic acid to form 1-eicosanol hydrogen sulfate. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt.
Reaction Steps:
-
Sulfation:
- 1-Eicosanol reacts with sulfur trioxide or chlorosulfonic acid.
- Reaction conditions: Typically carried out at low temperatures to control the exothermic reaction.
- Product: 1-Eicosanol hydrogen sulfate.
-
Neutralization:
- The hydrogen sulfate intermediate is neutralized with sodium hydroxide.
- Reaction conditions: Conducted in an aqueous medium.
- Product: this compound.
Industrial Production Methods
Industrial production of 1-eicosanol, hydrogen sulfate, sodium salt follows similar synthetic routes but on a larger scale. The process involves:
- Continuous sulfation reactors to ensure efficient mixing and reaction control.
- Use of high-purity reagents to maintain product quality.
- Advanced purification techniques to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-EICOSANYL SULFATE SODIUM SALT undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, to yield 1-eicosanol and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonates.
Substitution: The sulfate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 1-Eicosanol and sulfuric acid.
Oxidation: Eicosyl sulfonates.
Substitution: Various substituted eicosyl derivatives.
Aplicaciones Científicas De Investigación
1-EICOSANYL SULFATE SODIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mecanismo De Acción
The mechanism of action of 1-eicosanol, hydrogen sulfate, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter carbon chain.
Sodium lauryl sulfate (SLS): Another common surfactant with a similar structure but different chain length.
Sodium cetyl sulfate: Similar in structure but with a different carbon chain length.
Uniqueness
1-EICOSANYL SULFATE SODIUM SALT is unique due to its longer carbon chain (20 carbons), which imparts distinct properties such as higher hydrophobicity and different micelle formation characteristics compared to shorter-chain surfactants like SDS and SLS. This makes it suitable for specific applications where longer chain surfactants are required.
Propiedades
Número CAS |
13177-49-6 |
|---|---|
Fórmula molecular |
C20H42NaO4S |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
sodium;icosyl sulfate |
InChI |
InChI=1S/C20H42O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23); |
Clave InChI |
VYNXQYQAZMYHRX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
13177-49-6 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
